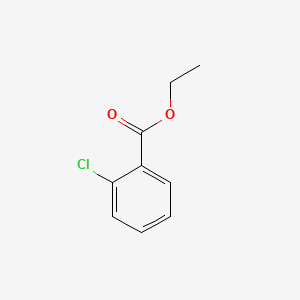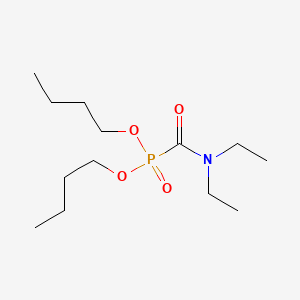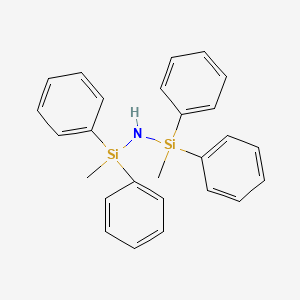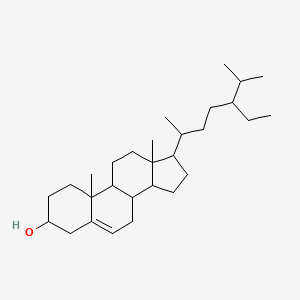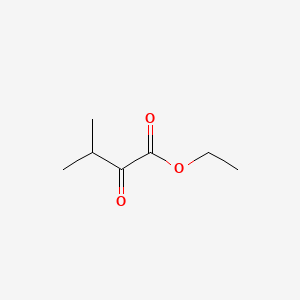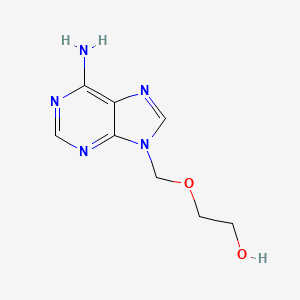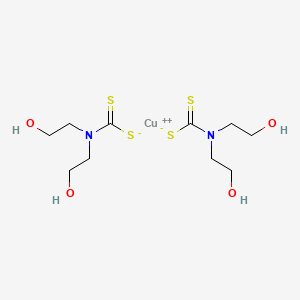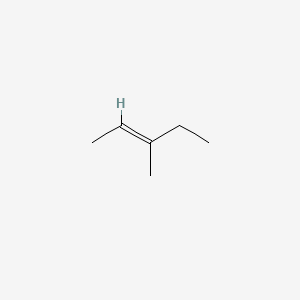
1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-
概要
説明
1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-, also known as 2,4,6-Trimethyl-1,3,5-benzenetricarbonitrile, is a chemical compound with the molecular formula C12H9N3 . It has an average mass of 195.220 Da and a monoisotopic mass of 195.079651 Da .
Molecular Structure Analysis
The molecular structure of 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- consists of a benzene ring substituted with three nitrile groups and three methyl groups . The exact spatial arrangement and bond lengths/angles would require more specific spectroscopic data for accurate determination.Physical And Chemical Properties Analysis
1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- is a solid at room temperature . It has a predicted density of 1.16±0.1 g/cm3 . More specific physical and chemical properties such as solubility, specific heat capacity, and others are not provided in the available resources.科学的研究の応用
Organic Synthesis
2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile is a valuable compound in organic synthesis due to its three nitrile groups which can act as versatile precursors for various functional groups. In synthetic chemistry, it can be used to create complex molecules through reactions such as nucleophilic substitution or reduction to corresponding amines, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Material Science
In material science, this compound’s rigid structure and electronic properties make it an interesting candidate for the development of advanced materials. It could potentially be used in the synthesis of novel polymers or small molecules that have applications in organic electronics, such as light-emitting diodes (LEDs) or organic photovoltaics .
Pharmaceutical Research
The nitrile groups in 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile can be transformed into carboxylic acids or amides, which are commonly found in bioactive molecules. This makes it a useful building block in the design and synthesis of new drugs, especially in the area of medicinal chemistry where researchers are constantly looking for new ways to combat diseases .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry. Its unique structure allows it to be easily identified and quantified using techniques like NMR, HPLC, or mass spectrometry, which are essential for the quality control of chemical products and in the study of reaction mechanisms .
Environmental Studies
In environmental studies, 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile could be used to study the degradation of nitrile-containing pollutants. Understanding how such compounds break down in the environment is crucial for assessing their long-term impact and for developing strategies to mitigate pollution .
Biochemistry Research
The reactivity of the nitrile groups in 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile can be harnessed in biochemistry research to study enzyme-catalyzed reactions. Enzymes that metabolize nitriles are of interest for their potential use in bioremediation and in the synthesis of valuable chemicals from nitrile-containing biomass .
Safety and Hazards
特性
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURVTDKUHZJPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#N)C)C#N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152925 | |
| Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
CAS RN |
1206-85-5 | |
| Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of TBTN contribute to the photocatalytic activity of the TBTN-COF?
A1: In the TBTN-COF, TBTN serves as the electron-rich building block, partnering with benzotrithiophene-2,5,8-tricarbaldehyde (BTT). When exposed to light, the TBTN unit readily donates an electron in an ultrafast transfer process (less than 500 fs). [] This electron transfer creates a charge separation within the COF, leaving the BTT unit electron deficient (hole accumulated) and the TBTN unit electron rich. This efficient charge separation is crucial for the photocatalytic activity, as it prevents rapid recombination of the excited state and extends the lifetime of the charge carriers, allowing them to participate in redox reactions with adsorbed molecules. Furthermore, the cyanide groups in the TBTN structure are believed to play a crucial role in the adsorption and activation of molecular oxygen, facilitating the two-electron reduction pathway to produce H2O2. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

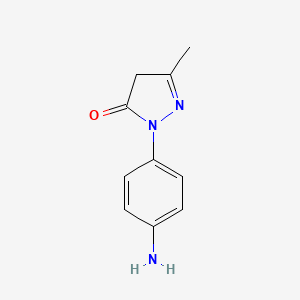
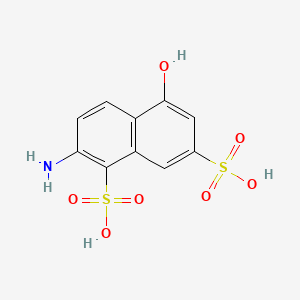
![1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-](/img/structure/B1580942.png)

